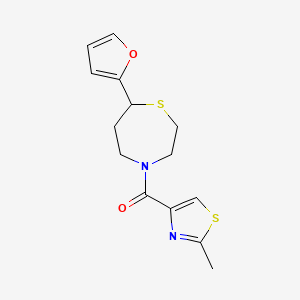

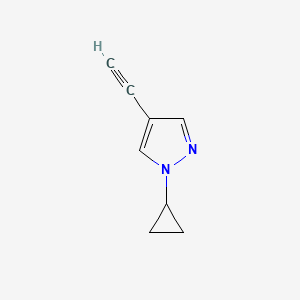

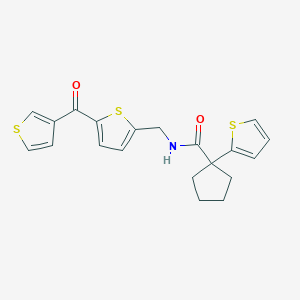

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C14H16N2O2S2 and its molecular weight is 308.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Transformations

Aza-Piancatelli Rearrangement for Synthesizing Thiazine and Oxazine Derivatives : This study showcases the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via a smooth aza-Piancatelli rearrangement, employing furan-2-yl(phenyl)methanol derivatives and 2-aminothiophenol or 2-aminophenol. The process highlights good yields, high selectivity, and efficient reaction times, facilitated by low catalyst loading B. Reddy et al., 2012.

Facile Synthesis of Novel Aminofuro- and Aminothienopyridazinones : The creation of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate. This synthesis route demonstrates regiospecific conversion of ester functionalities and highlights the potential of these compounds in various chemical applications Gani Koza et al., 2013.

Hydrogenation of Furfural and Levulinic Acid Over Ni0.09Zn/NC600 : This research presents the highly selective hydrogenation of furfural and levulinic acid to produce furan-2-ylmethanol and other derivatives. The study demonstrates the efficient conversion and selectivity of this catalytic process, offering insights into sustainable chemical synthesis methods Zhi‐Xin Li et al., 2020.

Biological Activities and Applications

Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives : A series of furan-2-yl(phenyl)methanone derivatives were synthesized and evaluated for their protein tyrosine kinase inhibitory activity. Some derivatives showed promising activity, potentially better than the reference compound genistein. This study provides preliminary insights into the structure-activity relationships of these compounds, indicating their therapeutic potential Feilang Zheng et al., 2011.

Novel Furanyl Derivatives from Red Seaweed with Pharmacological Activities : Research into furanyl compounds derived from Gracilaria opuntia uncovered two novel compounds with significant anti-inflammatory and antioxidative effects. These findings highlight the potential of furanyl derivatives in developing new therapeutic agents with safer anti-inflammatory properties compared to traditional NSAIDs Fasina Makkar, K. Chakraborty, 2018.

Mécanisme D'action

Target of Action

It is known that 2-aminothiazole anticancer agents, which share a similar structure, target specific advanced mechanisms of action with a favorable therapeutic index in the field of oncology-related drug discovery .

Mode of Action

Furan derivatives have been associated with muscle relaxant activity, acting by abolishing excitation-contraction coupling in muscle cells .

Biochemical Pathways

Thiazole, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a significant platform in a number of medicinally relevant molecules . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Propriétés

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-10-15-11(9-20-10)14(17)16-5-4-13(19-8-6-16)12-3-2-7-18-12/h2-3,7,9,13H,4-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSTYYMRJRLCOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(SCC2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2537639.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2537640.png)

![N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2537647.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2537648.png)